Cas no 5176-14-7 (2,1-Benzisoxazole, 3-phenyl-)

2,1-Benzisoxazole, 3-phenyl- structure
2,1-Benzisoxazole, 3-phenyl- structure
Product Name:2,1-Benzisoxazole, 3-phenyl-
CAS No:5176-14-7
MF:C13H9NO
MW:195.216663122177
CID:361504
PubChem ID:3460833
Update Time:2025-07-23

2,1-Benzisoxazole, 3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2,1-Benzisoxazole, 3-phenyl-
    • 3-Phenyl-2,1-benzisoxazole
    • 3-phenyl-2,1-benzoxazole
    • Phenylanthranil
    • AE-508/40897039
    • SCHEMBL2492556
    • HTNPXVDBSMVQMI-UHFFFAOYSA-N
    • 5176-14-7
    • AKOS024324034
    • DTXSID60392695
    • CS-0359925
    • 3-phenylbenzo[c]isoxazole
    • A912985
    • MDL: MFCD00089460
    • Inchi: 1S/C13H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H
    • InChI Key: HTNPXVDBSMVQMI-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 195.06847
  • Monoisotopic Mass: 195.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03

2,1-Benzisoxazole, 3-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM521498-1g
3-Phenylbenzo[c]isoxazole
5176-14-7 95%
1g
$*** 2023-05-30

2,1-Benzisoxazole, 3-phenyl- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5176-14-7)2,1-Benzisoxazole, 3-phenyl-
Order Number:A912985
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:47
Price ($):431.0
Email:sales@amadischem.com

Additional information on 2,1-Benzisoxazole, 3-phenyl-

Introduction to 2,1-Benzisoxazole, 3-phenyl- (CAS No. 5176-14-7)

2,1-Benzisoxazole, 3-phenyl-, identified by the Chemical Abstracts Service Number (CAS No.) 5176-14-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the benzisoxazole family, a class of molecules characterized by a fused ring system consisting of a benzene ring and an isoxazole ring. The presence of a phenyl group at the 3-position of the isoxazole ring introduces unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry applications.

The structural features of 2,1-Benzisoxazole, 3-phenyl- contribute to its potential as a pharmacophore in drug discovery. The benzisoxazole core is known for its stability and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The phenyl substituent further enhances its binding affinity by providing additional contact points with receptor sites. This combination has been exploited in the development of compounds with therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of 2,1-Benzisoxazole, 3-phenyl- as a lead compound for various diseases. Studies have demonstrated its utility in designing inhibitors targeting enzymes involved in inflammatory pathways. For instance, derivatives of this scaffold have shown promise in modulating cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins associated with pain and inflammation.

In addition to its role in anti-inflammatory applications, 2,1-Benzisoxazole, 3-phenyl- has been investigated for its potential in oncology research. The benzisoxazole moiety is structurally similar to several known anticancer agents, suggesting that modifications at the 3-position could yield compounds with enhanced cytotoxicity against tumor cells. Preliminary studies have indicated that certain derivatives exhibit inhibitory effects on kinases involved in cancer cell proliferation and survival.

The synthesis of 2,1-Benzisoxazole, 3-phenyl- and its derivatives involves well-established organic chemistry techniques. Common synthetic routes include condensation reactions between o-hydroxybenzaldehyde derivatives and urea or thiourea to form the isoxazole core. Subsequent functionalization at the 3-position with phenyl groups can be achieved through electrophilic aromatic substitution or cross-coupling reactions. These synthetic strategies allow for the rapid generation of libraries of compounds for high-throughput screening.

The pharmacological profile of 2,1-Benzisoxazole, 3-phenyl- is further enhanced by its solubility and bioavailability characteristics. Modifications to the molecular structure can optimize these properties, making it more suitable for clinical applications. For example, introducing polar functional groups such as hydroxyl or amine moieties can improve water solubility while maintaining binding affinity to biological targets.

One notable application of 2,1-Benzisoxazole, 3-phenyl- is in the development of antimicrobial agents. The fused heterocyclic system provides a rigid framework that can interact with bacterial enzymes and cell wall components. Researchers have explored derivatives of this compound as potential inhibitors against resistant strains of bacteria, offering a promising alternative to existing antibiotics.

The role of 2,1-Benzisoxazole, 3-phenyl- in neurodegenerative disease research is also emerging as an area of interest. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Early studies suggest that certain derivatives may modulate neurotransmitter systems involved in these conditions.

Future directions in the study of 2,1-Benzisoxazole, 3-phenyl- include exploring its role in environmental chemistry and material science. The compound's stability under various conditions makes it suitable for use as a building block in polymer synthesis or as a sensor component in environmental monitoring devices. Additionally, its photophysical properties could be harnessed for applications in optoelectronic devices.

In conclusion,2,1-Benzisoxazole, 3-phenyl, (CAS No. 5176-14-7) represents a valuable scaffold with diverse applications across pharmaceuticals and chemical sciences. Its unique structural features and biological activity make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve,2, 1-Benzoiso, xazol, e, 3, pheno, nyl, will undoubtedly play an increasingly important role in addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5176-14-7)2,1-Benzisoxazole, 3-phenyl-
A912985
Purity:99%
Quantity:1g
Price ($):431.0
Email